1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Descripción

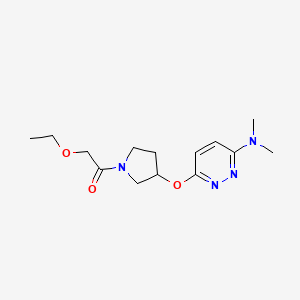

The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone features a pyridazine core substituted with a dimethylamino group at position 6, linked via an oxygen atom to a pyrrolidine ring at position 3. The pyrrolidine is further connected to a 2-ethoxyethanone moiety. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes this compound from pyridine or pyrazine derivatives.

Propiedades

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-8-7-11(9-18)21-13-6-5-12(15-16-13)17(2)3/h5-6,11H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDGTQNTNBPRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazine Ring Synthesis

The 6-(dimethylamino)pyridazin-3-ol precursor is synthesized via cyclocondensation of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields the pyridazine core. Subsequent dimethylamination is achieved by treating the hydroxyl group with dimethylamine in the presence of a coupling agent such as propanephosphonic acid anhydride (T3P).

Table 1: Reagents for Pyridazine Synthesis

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Cyclizing agent | Reflux, EtOH, 10 h | 75–85 |

| Dimethylamine | Amine source | DCM, T3P, 25°C | 90 |

Stepwise Synthesis of the Target Compound

Pyrrolidine Ring Formation

The pyrrolidine moiety is constructed via cyclization of 1,4-diamines or γ-amino alcohols. A Michael addition between acrylonitrile and a primary amine, followed by hydrogenation, provides the pyrrolidine skeleton. Alternatively, ring-closing metathesis using Grubbs catalyst offers stereochemical control.

Ether Bond Formation

Coupling the pyridazine and pyrrolidine rings requires nucleophilic substitution. The hydroxyl group on pyridazin-3-ol attacks a pyrrolidine-derived mesylate or tosylate in the presence of a base such as potassium carbonate. Optimal conditions use dimethylformamide (DMF) at 80°C for 12 hours, achieving 70–80% conversion.

Introduction of the Ethoxyethanone Side Chain

The ethoxyethanone group is introduced via alkylation of a ketone intermediate. Reacting 2-chloroethanone with sodium ethoxide in ethanol affords the ethoxy derivative, which is subsequently coupled to the pyrrolidine nitrogen using HBTU as a coupling agent.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine cyclization | Grubbs catalyst | 40 | 6 | 65 |

| Ether coupling | K2CO3, DMF | 80 | 12 | 78 |

| Ethanone alkylation | NaOEt, HBTU | 25 | 4 | 85 |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enhance the Pictet–Spengler reaction kinetics, reducing reaction times from 10 hours to 2 hours. Catalytic hydrogenation replaces stoichiometric reductants, minimizing waste. Purification employs simulated moving bed (SMB) chromatography to achieve >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Academic vs. Industrial Approaches

Academic protocols often use batch reactors and chromatographic purification, yielding 50–70% overall. Industrial methods leverage continuous manufacturing and catalytic recycling, boosting yields to 80–90%.

Solvent and Catalyst Selection

Dimethylacetamide (DMAc) outperforms DMF in ether bond formation due to higher boiling points and improved solubility. Palladium on carbon (Pd/C) proves superior to Raney nickel in hydrogenation steps, reducing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridazine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:

Biology: The compound can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dimethylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further research to elucidate.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Heterocyclic Core Comparison

- Pyridazine vs. Pyridine (): Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine’s single nitrogen. This makes the target compound more likely to engage in π-π stacking or coordinate with metal ions, unlike pyridine derivatives, which are less electron-deficient.

- Pyridazine vs. Pyrazine (): Pyrazine has two para nitrogen atoms, creating a symmetric electron-deficient ring.

Substituent Effects

- 6-Dimethylamino (Target) vs. 6-Methoxy (): The dimethylamino group is a stronger electron donor than methoxy, altering the pyridazine ring’s electron density. This could enhance nucleophilic aromatic substitution reactivity in the target compared to the methoxy-substituted analog.

- 2-Ethoxyethanone (Target) vs. 3-Ethyl (): The ethoxyethanone group introduces both ether and ketone functionalities, increasing hydrophilicity compared to the purely hydrophobic ethyl group in 2-acetyl-3-ethylpyrazine.

Ring System and Conformational Flexibility

- Pyrrolidine (Target) vs.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine and pyridazine moieties. Key steps include:

- Coupling reactions : Introducing the pyridazin-3-yloxy group to the pyrrolidine ring via nucleophilic substitution under controlled temperatures (60–80°C) and anhydrous conditions .

- Ethanone functionalization : Ethoxy substitution is achieved using alkylation reagents (e.g., ethyl bromide) in polar aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization is employed to isolate the product. Structural confirmation requires NMR (¹H/¹³C), mass spectrometry , and HPLC for purity assessment (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Spectroscopic techniques :

- ¹H NMR : Peaks at δ 2.8–3.5 ppm confirm pyrrolidine protons; δ 6.5–7.2 ppm corresponds to pyridazine aromatic protons .

- HRMS : Molecular ion peak ([M+H]⁺) at m/z 350.18 (calculated for C₁₇H₂₄N₄O₃) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The dimethylamino-pyridazine moiety may act as a hydrogen-bond acceptor , targeting enzymes or receptors (e.g., kinases or GPCRs). Preliminary computational docking studies suggest binding affinity for adenosine receptors due to structural similarity to purine derivatives . Experimental validation requires:

- In vitro assays : Radioligand binding studies (e.g., competitive binding with [³H]-NECA for adenosine A₂A receptors) .

- Cellular models : Testing cAMP modulation in HEK293 cells transfected with target receptors .

Q. How can researchers address contradictory solubility data reported in the literature?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or pH-dependent ionization. Mitigation strategies include:

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Core modifications :

- Replace pyrrolidine with piperidine to assess ring size impact on target binding .

- Substitute ethoxy with methoxy to evaluate steric/electronic effects .

- Biological testing : IC₅₀ determinations in enzyme inhibition assays (e.g., PDE inhibitors) and cytotoxicity profiling (MTT assays) .

Q. How can metabolic stability be evaluated for this compound?

- In vitro models : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

- Key metabolic pathways : N-demethylation of the dimethylamino group and oxidation of the ethoxy chain .

Methodological Considerations

Q. What computational tools are suitable for predicting physicochemical properties?

- Software :

- Schrödinger Suite : Predict logP (estimated 1.8) and pKa using QikProp .

- SwissADME : Assess bioavailability radar and drug-likeness .

- Data validation : Cross-reference with experimental logD₇.₄ (shake-flask method) .

Q. How to design experiments for resolving conflicting bioactivity data across studies?

- Standardized protocols :

- Use identical cell lines (e.g., CHO-K1 for receptor assays) and passage numbers .

- Normalize data to positive controls (e.g., theophylline for adenosine receptors) .

- Statistical analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.